molecular formula C16H17N7OS B2594397 (3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396793-09-1

(3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2594397
CAS No.: 1396793-09-1
M. Wt: 355.42
InChI Key: PPHWPWLHOQGLTP-UHFFFAOYSA-N
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Description

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that features both tetrazole and thiadiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and stability.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrazole and thiadiazole rings. One common method for synthesizing tetrazoles is through a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions. Thiadiazoles can be synthesized by the reaction of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles, such as using water as a solvent and avoiding toxic reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s tetrazole and thiadiazole rings are of interest due to their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine

Medically, compounds containing tetrazole and thiadiazole rings are investigated for their potential as therapeutic agents. They can act as enzyme inhibitors, receptor antagonists, or antimicrobial agents.

Industry

Industrially, these compounds can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-containing compounds: Known for their broad range of biological activities, including antibacterial and antifungal properties.

    1,3,4-Thiadiazole derivatives: These compounds also exhibit significant biological activities and are used in various therapeutic applications.

Uniqueness

The uniqueness of (3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone lies in its combination of tetrazole and thiadiazole rings, which endows it with a diverse range of chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7OS/c1-11-18-19-15(25-11)12-5-7-22(8-6-12)16(24)13-3-2-4-14(9-13)23-10-17-20-21-23/h2-4,9-10,12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHWPWLHOQGLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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